N-(1,3-benzodioxol-4-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxamide
Description
N-(1,3-benzodioxol-4-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
Properties
IUPAC Name |
N-(1,3-benzodioxol-4-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-10-15(11(2)20-19-10)13-8-23-7-6-21(13)17(22)18-12-4-3-5-14-16(12)25-9-24-14/h3-5,13H,6-9H2,1-2H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWVTELTIJXFEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2COCCN2C(=O)NC3=C4C(=CC=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-4-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 1,3-benzodioxole, 3,5-dimethyl-1H-pyrazole, and morpholine-4-carboxylic acid. The synthesis might involve:
Formation of intermediates: Each functional group is introduced through specific reactions such as alkylation, acylation, or condensation.
Coupling reactions: The intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent).
Automation: Implementing automated systems for precise control of reaction parameters.
Quality control: Ensuring the final product meets industry standards through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-4-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity, including potential as a drug candidate.
Medicine: Explored for therapeutic properties such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-4-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Receptor modulation: Acting as an agonist or antagonist at receptor sites.
Signal transduction: Influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzodioxol-4-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)morpholine-4-carboxamide analogs: Compounds with slight modifications in the functional groups.
Other morpholine derivatives: Compounds containing the morpholine ring with different substituents.
Pyrazole derivatives: Compounds with the pyrazole ring and various functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
